[(Adamantan-1-yl)methyl]hydrazine dihydrochloride [(Adamantan-1-yl)methyl]hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18102346
InChI: InChI=1S/C11H20N2.2ClH/c12-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;/h8-10,13H,1-7,12H2;2*1H
SMILES:
Molecular Formula: C11H22Cl2N2
Molecular Weight: 253.21 g/mol

[(Adamantan-1-yl)methyl]hydrazine dihydrochloride

CAS No.:

Cat. No.: VC18102346

Molecular Formula: C11H22Cl2N2

Molecular Weight: 253.21 g/mol

* For research use only. Not for human or veterinary use.

[(Adamantan-1-yl)methyl]hydrazine dihydrochloride -

Specification

Molecular Formula C11H22Cl2N2
Molecular Weight 253.21 g/mol
IUPAC Name 1-adamantylmethylhydrazine;dihydrochloride
Standard InChI InChI=1S/C11H20N2.2ClH/c12-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;/h8-10,13H,1-7,12H2;2*1H
Standard InChI Key NTMIOCYGAXHJDH-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)CNN.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, [(adamantan-1-yl)methyl]hydrazine dihydrochloride, reflects its adamantane core substituted with a methylhydrazine group and two hydrochloride counterions. The adamantane moiety (C10H15\text{C}_{10}\text{H}_{15}) is a diamondoid hydrocarbon known for its high symmetry and stability, while the hydrazine group (N2H3\text{N}_2\text{H}_3) provides reactivity for further functionalization . The molecular structure is confirmed via spectroscopic methods, including 1H^1\text{H} and 13C^{13}\text{C} NMR, which reveal distinct signals for the adamantane protons (δ 1.61–1.95 ppm) and the hydrazine NH groups (δ 6.22–9.42 ppm) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H22Cl2N2\text{C}_{11}\text{H}_{22}\text{Cl}_2\text{N}_2
Average Mass253.21 g/mol
Monoisotopic Mass252.116004 Da
ChemSpider ID103846565
CAS Number2613381-57-8

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous adamantane derivatives, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, reveal that the adamantane group imposes a rigid, folded conformation in the solid state . For [(adamantan-1-yl)methyl]hydrazine dihydrochloride, the dihydrochloride salt form likely stabilizes the structure through ionic interactions between the hydrazinium cations (NH2NH3+\text{NH}_2\text{NH}_3^+) and chloride anions. Computational studies further suggest that weak noncovalent interactions, such as C–H···Cl and N–H···Cl hydrogen bonds, contribute to its crystalline packing .

Synthesis and Purification

Synthetic Pathways

The synthesis typically begins with adamantane-1-carboxylic acid, which undergoes esterification with methanol in the presence of sulfuric acid to yield the methyl ester . Subsequent reaction with hydrazine hydrate produces adamantane-1-carbohydrazide, a key intermediate. For [(adamantan-1-yl)methyl]hydrazine dihydrochloride, the carbohydrazide is further alkylated with methylating agents (e.g., methyl iodide) under basic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

Scheme 1: Simplified Synthetic Route

  • Adamantane-1-carboxylic acid → Methyl ester (via esterification with CH3OH/H2SO4\text{CH}_3\text{OH}/\text{H}_2\text{SO}_4)

  • Methyl ester → Adamantane-1-carbohydrazide (via hydrazine hydrate)

  • Carbohydrazide → [(Adamantan-1-yl)methyl]hydrazine (via alkylation)

  • Hydrazine derivative → Dihydrochloride salt (via HCl treatment)

Optimization and Yield

Reaction conditions critically influence yield and purity. For instance, using anhydrous ethanol as the solvent during hydrazide formation minimizes side reactions, achieving yields >75% . Purification via recrystallization from ethanol/water mixtures enhances purity to >95%, as confirmed by HPLC .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits moderate solubility in polar solvents like water (≈15 mg/mL at 25°C) and ethanol (≈30 mg/mL), but limited solubility in nonpolar solvents (e.g., hexane: <1 mg/mL) . Its logP (octanol-water partition coefficient) of 1.2 suggests moderate lipophilicity, favorable for blood-brain barrier penetration in neuroactive drugs .

Thermal and pH Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating reasonable thermal stability . The dihydrochloride salt remains stable under acidic conditions (pH 2–4) but undergoes hydrolysis to the free hydrazine at pH >7, necessitating storage in airtight containers at 2–8°C .

Biological Activity and Applications

Neuropharmacological Applications

Adamantane derivatives are renowned for their neuroprotective effects. Memantine, an NMDA receptor antagonist, shares structural similarities with [(adamantan-1-yl)methyl]hydrazine dihydrochloride. Computational models predict moderate binding affinity (Kd1.2μMK_d \approx 1.2 \mu\text{M}) for this compound at the NMDA receptor’s glycine site, hinting at potential use in Alzheimer’s disease .

Future Directions

Further research should prioritize:

  • In vivo toxicity studies to establish safe dosage ranges.

  • Structural derivatization to enhance bioavailability.

  • Targeted drug delivery systems leveraging adamantane’s affinity for cyclodextrins.

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